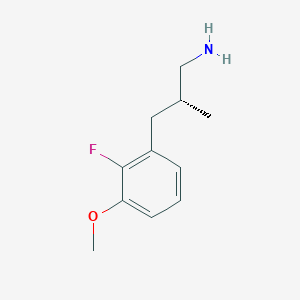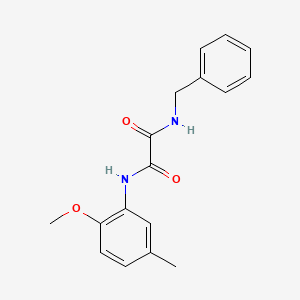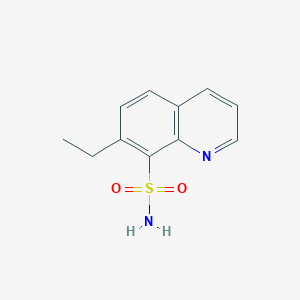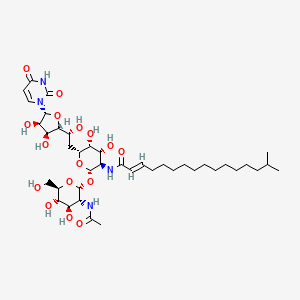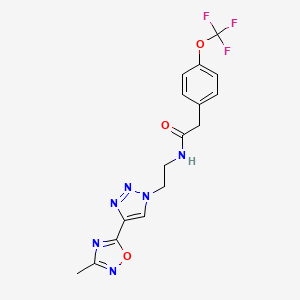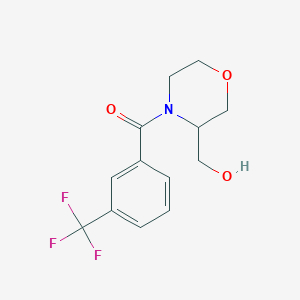
(3-(Hydroxymethyl)morpholino)(3-(trifluoromethyl)phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(Hydroxymethyl)morpholino)(3-(trifluoromethyl)phenyl)methanone, commonly known as HTMMP, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Synthesis and Imaging Applications
- Synthesis of PET Agents for Parkinson's Disease Imaging : A notable application involves the synthesis of the compound [11C]HG-10-102-01, a potential PET agent for imaging LRRK2 enzyme activity in Parkinson's disease. This synthesis emphasizes the compound's role in neuroimaging, highlighting its significance in diagnosing and understanding neurological conditions (Min Wang et al., 2017).
Chemical Synthesis Techniques
- Stereoselective Synthesis : The compound's derivatives have been used in stereoselective synthesis, showcasing the methodological advances in creating orthogonally protected 2,3-disubstituted morpholines. This illustrates its importance in producing stereospecific molecules for further research and applications (F. Marlin, 2017).
Antioxidant Properties
- Synthesis and Antioxidant Properties : Research into (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone and its derivatives, including those with structural similarities to the compound , has revealed effective antioxidant powers. These findings underscore the potential for such compounds in oxidative stress-related therapeutic applications (Yasin Çetinkaya et al., 2012).
Catalysis and Organic Synthesis
- N-Heterocyclic Carbene Catalysis : The use of N-heterocyclic carbene for the diastereo- and enantioselective addition to nitrones, creating unusual morpholinone heterocycles, demonstrates the compound's utility in advanced organic synthesis and catalysis (E. Phillips et al., 2008).
Reaction Pathways
- Reactions with Cyclic Secondary Amines : Exploring the reaction pathways of 3-formylchromone with cyclic secondary amines underscores the compound's role in understanding chemical reaction mechanisms, further enriching the field of organic chemistry (K. S. Korzhenko et al., 2019).
Propiedades
IUPAC Name |
[3-(hydroxymethyl)morpholin-4-yl]-[3-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO3/c14-13(15,16)10-3-1-2-9(6-10)12(19)17-4-5-20-8-11(17)7-18/h1-3,6,11,18H,4-5,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZRFKTJEDAIMPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1C(=O)C2=CC(=CC=C2)C(F)(F)F)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Hydroxymethyl)morpholino)(3-(trifluoromethyl)phenyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

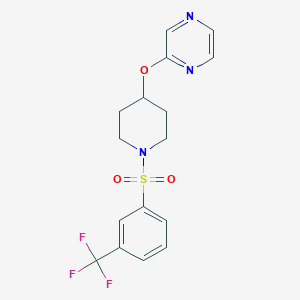
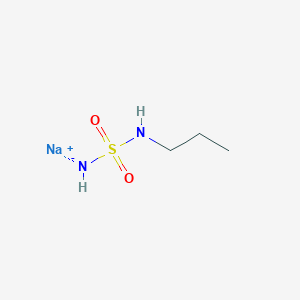
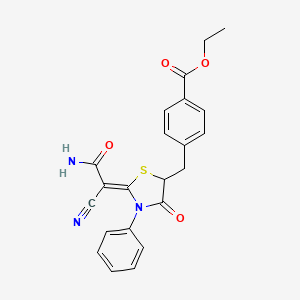
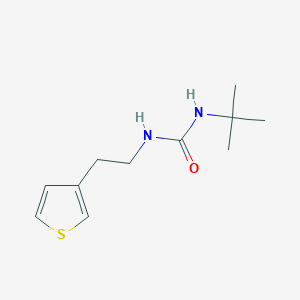
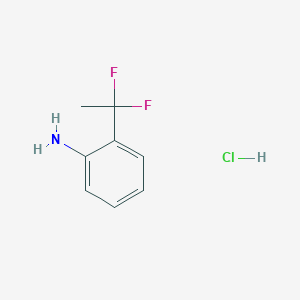
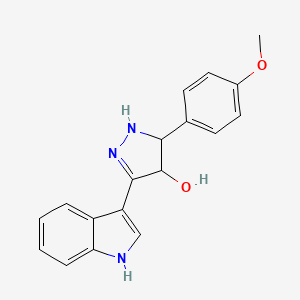
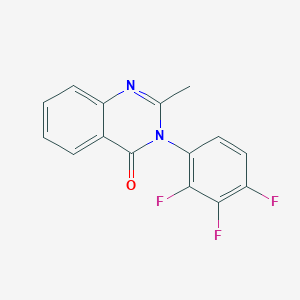
![[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2598775.png)
